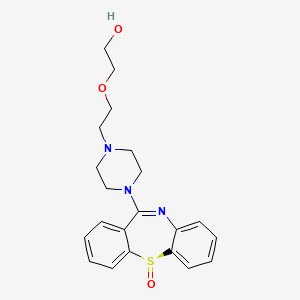
Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimidine, a basic aromatic ring that is found in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil . The ethyl carboxylate group (-COOC2H5) and the methylthio group (-SCH3) are common substituents in organic chemistry and are known to alter the chemical properties of the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrimidine ring substituted with a cyclopropylamino group at the 4-position, a methylthio group at the 2-position, and an ethyl carboxylate group at the 5-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing carboxylate group and the electron-donating methylthio and cyclopropylamino groups. These groups could potentially make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the ethyl carboxylate group could potentially make the compound more soluble in polar solvents .Scientific Research Applications
Efficient Syntheses and Chemical Properties
Synthetic Pathways and Derivatives : The compound has been involved in efficient synthetic pathways, demonstrating its versatility in organic chemistry. Zanatta et al. (2015) report a simple and efficient procedure for synthesizing ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates, indicating the compound's role in facilitating the synthesis of structurally diverse pyrimidine derivatives under mild conditions (Zanatta et al., 2015).
Chemical Reactions and Derivatives Formation : Studies on the compound have led to the synthesis of novel heterocyclic systems. For example, Bakhite et al. (2005) describe the preparation of tetrahydropyridothienopyrimidine derivatives, showcasing the compound's utility in generating new fused heterocyclic systems (Bakhite et al., 2005).
Biological Applications and Evaluation
Antimicrobial Activity : Sirakanyan et al. (2015) explored the antimicrobial properties of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones derived from the compound, revealing promising antimicrobial activity against Staphylococcus aureus, highlighting its potential in developing new antibacterial agents (Sirakanyan et al., 2015).
Cytotoxicity and Cancer Research : Hu et al. (2010) conducted a study on 2,4-diamino-furo[2,3-d]pyrimidine derivatives obtained from the compound, demonstrating cytotoxicity against lung cancer cell lines, suggesting its relevance in cancer research and potential therapeutic applications (Hu et al., 2010).
Material Science and Kinetic Studies
Kinetic and Oxidation Studies : Padmini et al. (2016) focused on the kinetic studies of the compound's oxidation by potassium dichromate in an aqueous perchloric acid medium. These studies contribute to understanding the compound's reactivity and stability, which is crucial for its applications in material science (Padmini et al., 2016).
Fluorescence and Photophysical Properties : Ebrahimpour et al. (2017) synthesized derivatives of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, starting from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, and evaluated their fluorescence characteristics, indicating potential applications in developing fluorescent materials and probes (Ebrahimpour et al., 2017).
Future Directions
properties
IUPAC Name |
ethyl 4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-3-16-10(15)8-6-12-11(17-2)14-9(8)13-7-4-5-7/h6-7H,3-5H2,1-2H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLYYVCUCYOUDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2CC2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)






![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)




![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)